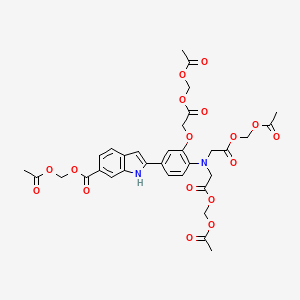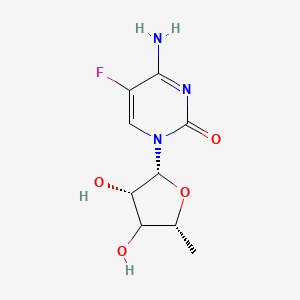
5-Fluoro-5'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-5’-deoxycytidine: is a fluorinated pyrimidine nucleoside analog. It is structurally similar to cytidine but has a fluorine atom at the 5-position and lacks a hydroxyl group at the 5’-position. This compound is known for its potential anti-metabolic and anti-tumor activities due to its ability to inhibit DNA methyltransferases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-5’-deoxycytidine typically involves the fluorination of cytidine derivatives. One common method includes the reaction of 5-fluorocytosine with a deoxyribose derivative under acidic conditions. For example, 5-fluorocytosine can be dissolved in anhydrous ethylene dichloride, cooled, and reacted with trifluoromethanesulfonic acid trimethylsilyl group and sodium iodide. The resulting intermediate is then reacted with 5-deoxy-1,2,3-triacetyl ribose to yield 5-Fluoro-5’-deoxycytidine .
Industrial Production Methods: Industrial production of 5-Fluoro-5’-deoxycytidine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure high-quality product suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-5’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction, particularly at the deoxyribose moiety.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include various substituted derivatives of 5-Fluoro-5’-deoxycytidine.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, often affecting the deoxyribose moiety
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-5’-deoxycytidine is used as a probe to study DNA methylation and the effects of fluorine substitution on nucleic acid structure and dynamics .
Biology: The compound is used to investigate the role of DNA methylation in gene expression and epigenetic regulation. It serves as a tool to study the inhibition of DNA methyltransferases and the resulting biological effects .
Medicine: 5-Fluoro-5’-deoxycytidine has potential anti-tumor activity and is being investigated in clinical trials for its ability to inhibit cancer cell proliferation. It is particularly studied for its effects on DNA methylation and the activation of DNA damage response pathways .
Industry: In the pharmaceutical industry, 5-Fluoro-5’-deoxycytidine is used in the development of anti-cancer drugs and as a research tool to understand the mechanisms of drug action .
Mécanisme D'action
5-Fluoro-5’-deoxycytidine exerts its effects primarily by inhibiting DNA methyltransferases. It forms a covalent link with the cysteine residue in the active site of these enzymes, thereby preventing the methylation of cytosine residues in DNA. This inhibition leads to the reactivation of tumor suppressor genes and the induction of DNA damage response pathways, ultimately resulting in the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
5-Fluorouracil: Another fluorinated pyrimidine used as an anti-cancer agent.
5-Azacytidine: A nucleoside analog that inhibits DNA methylation.
Decitabine: A deoxycytidine analog that also inhibits DNA methylation.
Comparison:
5-Fluoro-5’-deoxycytidine vs. 5-Fluorouracil: Both compounds inhibit thymidylate synthase, but 5-Fluoro-5’-deoxycytidine has additional effects on DNA methylation.
5-Fluoro-5’-deoxycytidine vs. 5-Azacytidine and Decitabine: While all three compounds inhibit DNA methylation, 5-Fluoro-5’-deoxycytidine is unique in its fluorine substitution, which may confer different pharmacokinetic and pharmacodynamic properties
Propriétés
Formule moléculaire |
C9H12FN3O4 |
|---|---|
Poids moléculaire |
245.21 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5?,6+,8-/m1/s1 |
Clé InChI |
YSNABXSEHNLERR-JCBVGMOXSA-N |
SMILES isomérique |
C[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O |
SMILES canonique |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


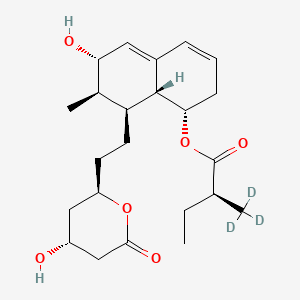
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
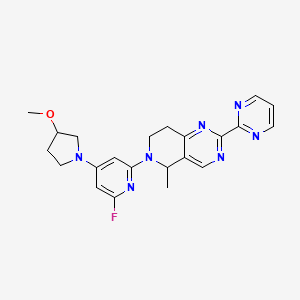
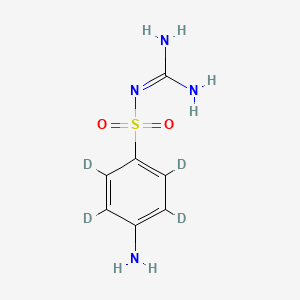
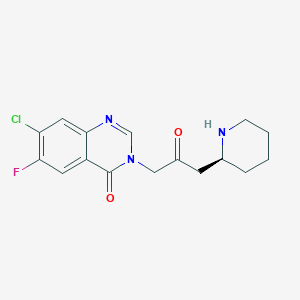
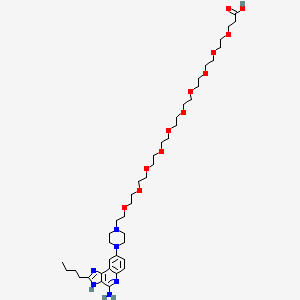
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
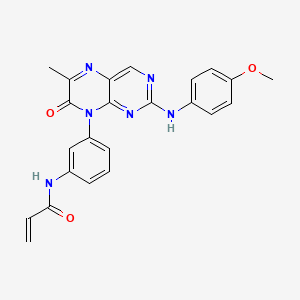
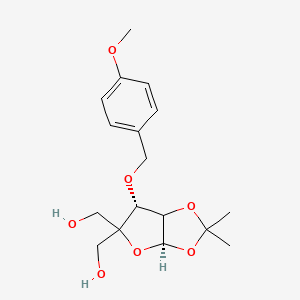
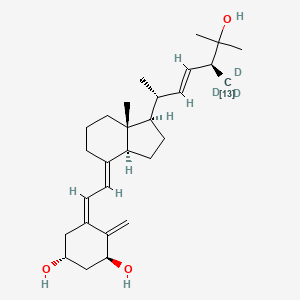
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)

